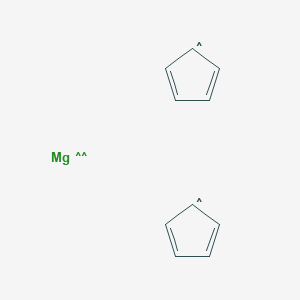

Bis(cyclopentadienyl)magnesium(II)

Description

Historical Trajectory and Seminal Discoveries of S-Block Metallocenes

The field of metallocene chemistry was launched by the serendipitous discovery of ferrocene (B1249389) in 1951 by Kealy and Pauson, as well as Miller et al. wikipedia.org While attempting to synthesize fulvalene, they instead created a remarkably stable orange compound, C₁₀H₁₀Fe, whose "sandwich" structure was later elucidated by Geoffrey Wilkinson and Ernst Otto Fischer. wikipedia.orglibretexts.org This discovery opened the door to a new class of organometallic compounds. acs.org

Shortly after the discovery of ferrocene, the exploration of sandwich compounds expanded beyond transition metals. In 1954, G. Wilkinson and F. A. Cotton reported the first synthesis of bis(cyclopentadienyl)magnesium(II), marking a seminal discovery in the organometallic chemistry of the s-block elements. wikipedia.orgacs.org Their initial synthesis involved the thermal decomposition of the cyclopentadienyl (B1206354) Grignard reagent. wikipedia.org An alternative high-temperature method was also developed, involving the direct reaction of magnesium metal with cyclopentadiene (B3395910) gas at 500-600 °C. wikipedia.orgwikiwand.com

The discovery of magnesocene spurred investigation into other alkaline earth metal metallocenes. wikipedia.org While magnesocene has a regular, symmetric sandwich structure, other s-block metallocenes exhibit significant structural diversity. wikipedia.org For instance, beryllocene (Cp₂Be) adopts a "slipped" sandwich structure with different bonding modes for each ring (η⁵ and η¹), while bis(pentamethylcyclopentadienyl)calcium (B15133866) ((C₅Me₅)₂Ca) is notably bent. wikipedia.org This variety underscores the unique bonding characteristics within group 2 metallocenes.

Distinctive Role of Bis(cyclopentadienyl)magnesium(II) within the Landscape of Main Group Organometallics

Bis(cyclopentadienyl)magnesium(II) holds a distinctive position in main group organometallic chemistry due to its unique reactivity, which is largely dictated by the highly polar and ionic nature of the magnesium-cyclopentadienyl bond. researchgate.net This characteristic makes it a highly effective cyclopentadienyl anion (Cp⁻) transfer agent. nih.gov

One of its primary roles is serving as a key intermediate in the synthesis of other transition metal metallocenes via metathesis reactions. wikipedia.orgacs.org The general reaction involves the exchange of the Cp ligand from magnesium to a transition metal halide, driven by the formation of a stable magnesium dihalide. wikipedia.org

Mg(C₅H₅)₂ + MCl₂ → M(C₅H₅)₂ + MgCl₂

This utility extends beyond transition metals. For example, substituted magnesocenes have been used to synthesize p-block metallocenes, such as those of group 14 (tetrelocenes) and group 15 (stibonocenes), demonstrating their versatility as Cp-transfer reagents. nih.gov

Beyond its use as a synthetic reagent, magnesocene and its derivatives are valuable in catalysis and materials science. ereztech.comontosight.ai It has been employed as a catalyst for forming carbon-carbon bonds and in polymerization reactions. ontosight.ai Furthermore, its high reactivity and volatility make it an attractive precursor for chemical vapor deposition (CVD) and as a p-type doping agent for semiconductors like Gallium Nitride (GaN). wikipedia.orgereztech.comdockchemicals.com

Comparative Framework: Bis(cyclopentadienyl)magnesium(II) in Relation to Transition Metal Metallocenes

A comparison between magnesocene (an s-block metallocene) and ferrocene (a d-block metallocene) reveals fundamental differences in bonding, structure, and reactivity that stem from the nature of the central metal atom. researchgate.netquora.com

Bonding: The most significant difference lies in the nature of the metal-ring bond. In ferrocene, the bonding has a high degree of covalent character, involving significant overlap between the iron's 3d orbitals and the π-orbitals of the cyclopentadienyl rings. researchgate.netwikipedia.org This interaction leads to a stable 18-electron configuration. wikipedia.org In contrast, the bonding in magnesocene is predominantly ionic, best described as an interaction between a Mg²⁺ cation and two C₅H₅⁻ anions. acs.orgresearchgate.net Hartree-Fock calculations show that the magnesium 3d orbitals play no role in the bonding; instead, the interaction occurs through the metal's s and p orbitals, resulting in weaker orbital overlap compared to ferrocene. wikipedia.org

Structure: While both compounds adopt a "sandwich" structure, the ionic bonding in magnesocene results in a more flexible Mg-Cp interaction compared to the rigid covalent framework of ferrocene. researchgate.net This flexibility allows the cyclopentadienyl rings in magnesocene adducts to adopt various coordination modes (hapticities), including η⁵, η², and η¹, which is not typically observed in ferrocene. acs.org Ferrocene maintains a very stable structure with C-C bond distances of 1.40 Å and Fe-C distances of 2.04 Å. wikipedia.org

Reactivity: The differing bond characteristics directly influence reactivity. Ferrocene is known for its remarkable stability and undergoes aromatic-like substitution reactions while preserving the Fe-Cp bond. wikipedia.org Conversely, the weak, ionic Mg-Cp bond in magnesocene makes it highly reactive. wikipedia.orgsuperprof.co.uk It readily participates in ligand exchange and serves as an excellent source for transferring the cyclopentadienyl anion, a role that ferrocene cannot fulfill due to its covalent stability. wikipedia.org

Data Tables

Physical and Chemical Properties of Bis(cyclopentadienyl)magnesium(II)

| Property | Value |

| Chemical Formula | C₁₀H₁₀Mg wikipedia.org |

| Molar Mass | 154.495 g·mol⁻¹ wikipedia.org |

| Appearance | White powder or crystals wikipedia.org |

| Melting Point | 176 °C (349 °F; 449 K) wikipedia.org |

| Boiling Point | Decomposes at 290.0 °C wikipedia.org |

| IUPAC Name | bis(η⁵-cyclopentadienyl)magnesium wikipedia.org |

| CAS Number | 1284-72-6 wikiwand.com |

| Solubility in Water | Reacts violently wikipedia.org |

Comparative Properties of Magnesocene and Ferrocene

| Feature | Bis(cyclopentadienyl)magnesium(II) (Magnesocene) | Bis(cyclopentadienyl)iron(II) (Ferrocene) |

| Metal Block | s-block quora.com | d-block quora.com |

| Bonding Nature | Predominantly ionic (Mg²⁺[C₅H₅⁻]₂) researchgate.netrsc.org | Highly covalent researchgate.netrsc.org |

| Role of d-orbitals | No significant involvement wikipedia.org | Crucial for metal-ring bonding wikipedia.org |

| Electron Count | Obeys octet rule wikipedia.org | 18-electron complex wikipedia.org |

| Reactivity | Highly reactive; acts as a Cp⁻ transfer agent wikipedia.orgsuperprof.co.uk | Very stable; undergoes electrophilic substitution wikipedia.org |

| Structure | Flexible Mg-Cp bond; multiple hapticities in adducts researchgate.netacs.org | Rigid structure; Fe-C distance ~2.04 Å wikipedia.org |

Structure

2D Structure

Properties

Molecular Formula |

C10H10Mg |

|---|---|

Molecular Weight |

154.49 g/mol |

InChI |

InChI=1S/2C5H5.Mg/c2*1-2-4-5-3-1;/h2*1-5H; |

InChI Key |

USZGMDQWECZTIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C=C1.[Mg] |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Purity Assessment

Contemporary High-Temperature Synthetic Pathways

The foundational method for synthesizing bis(cyclopentadienyl)magnesium(II) involves high-temperature reactions. One of the earliest reported syntheses by F.A. Cotton and Geoffrey Wilkinson in 1954 utilized the thermal decomposition of the cyclopentadienyl (B1206354) Grignard reagent. wikipedia.org A similar and notable high-temperature method involves the direct reaction of magnesium metal with cyclopentadiene (B3395910) at temperatures ranging from 500 to 600 °C. wikipedia.org

In this process, freshly distilled monomeric cyclopentadiene is passed over magnesium turnings or powder using an inert carrier gas, such as argon or nitrogen, within a tube furnace. wikipedia.org The bis(cyclopentadienyl)magnesium(II) product then deposits on cooler surfaces at the exit of the furnace. wikipedia.org A vertical orientation of the furnace has been shown to be more efficient, yielding a product that is nearly pure with a yield greater than 80% based on the cyclopentadiene used. wikipedia.org In contrast, a horizontal setup can lead to product accumulation that restricts gas flow, thereby reducing the purity of the collected compound. wikipedia.org This direct reaction can produce one gram of the compound every two minutes under optimal conditions. wikipedia.org

Liquid-Phase Synthetic Routes and Mechanistic Insights

Liquid-phase syntheses offer alternative pathways to bis(cyclopentadienyl)magnesium(II), often under milder conditions than their high-temperature counterparts. These methods can be broadly categorized into catalytic and non-catalytic approaches.

The synthesis of bis(cyclopentadienyl)magnesium(II) in the liquid phase can be effectively achieved using a catalyst. The reaction proceeds by reacting magnesium turnings with cyclopentadiene in a suitable solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a catalyst. wikipedia.org Various titanium-based catalysts, including cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃), bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), titanium(III) chloride (TiCl₃), and titanium(IV) chloride (TiCl₄), have demonstrated catalytic activity. wikipedia.org Vanadium(III) chloride (VCl₃) has also been shown to be an effective catalyst. wikipedia.org

Electron spin resonance studies have provided insights into the reaction mechanism, suggesting the formation of a Cp₂TiH₂MgCl intermediate. wikipedia.org The presence of a catalyst is crucial, as the formation of bis(cyclopentadienyl)magnesium(II) from elemental magnesium in THF has not been observed without one. wikipedia.org

Non-catalytic liquid-phase synthesis of bis(cyclopentadienyl)magnesium(II) typically involves the reaction of a dialkylmagnesium compound with cyclopentadiene. For instance, the reaction of dibutylmagnesium (B73119) with two equivalents of cyclopentadiene in n-heptane is a known method. google.com A more recent approach utilizes n-butylethylmagnesium in an n-heptane solution. google.com In one example, this solution was treated with tri-n-decylamine (B86738) and then reacted with cyclopentadiene at a temperature kept below 40°C for several hours. google.com

The choice of solvent plays a critical role in the success of liquid-phase synthesis. While THF is a suitable solvent for the catalytic approach, attempts to use other solvents like diethyl ether, diglyme, or benzene (B151609) have resulted in the polymerization of cyclopentadiene rather than the formation of the desired product. wikipedia.org

Advanced Strategies for Purity Enhancement and Impurity Profiling

The purity of bis(cyclopentadienyl)magnesium(II) is a critical factor, especially when it is used as a precursor for doping nitride materials in chemical vapor deposition (CVD), as impurities can lead to increased oxygen incorporation. sandia.govunt.eduscispace.com

Gas chromatography-mass spectrometry (GC-MS) has been established as an effective method for identifying volatile impurities in bis(cyclopentadienyl)magnesium(II). sandia.govunt.eduscispace.com This technique has been instrumental in detecting organic impurities, such as diethylether, in commercially available bis(cyclopentadienyl)magnesium(II). sandia.govunt.eduscispace.com The development of successful GC-MS methods for CVD precursors has involved careful column selection, maintaining low column temperatures, and using appropriate gas handling and sample introduction techniques to accommodate the pyrophoric and toxic nature of these compounds. cambridge.org

Analysis using GC-MS has driven refinements in the synthetic processes of bis(cyclopentadienyl)magnesium(II), leading to the availability of a product free of ether and other organic impurities. sandia.govunt.educambridge.org For example, a patented method for producing high-purity bis(cyclopentadienyl)magnesium aims to reduce the content of metallic impurities like manganese, silicon, and aluminum atoms. google.com This process involves reacting a dialkylmagnesium with a specific molar ratio of cyclopentadiene (2.05-2.18 mol per 1 mol of dialkylmagnesium) followed by sublimation purification under reduced pressure. google.com The stoichiometry of cyclopentadiene is crucial; using less than 2.05 moles can lead to higher silicon and aluminum content, while using more than 2.18 moles can result in increased manganese content. google.com

Furthermore, the synthetic process can affect how easily the final product can be purified. In some cases, solvents can become trapped within the solid bis(cyclopentadienyl)magnesium(II), making their removal difficult. cambridge.org However, refinements in the synthesis can prevent the occlusion of solvents during the final recrystallization, allowing for efficient in-situ purification. cambridge.org This can be achieved by warming the container (bubbler) holding the compound and evacuating the evolved impurities. cambridge.org

Elucidation of Molecular Structure and Intrinsic Bonding Characteristics

Solid-State Structural Determination via X-ray Crystallography

In the solid state, bis(cyclopentadienyl)magnesium(II) exists as a white crystalline solid. wikipedia.orgereztech.com X-ray crystallography has been pivotal in determining its precise molecular arrangement.

X-ray diffraction studies have revealed that in its solid phase, bis(cyclopentadienyl)magnesium(II) adopts a staggered conformation. wikipedia.orgwikiwand.com This arrangement places the two cyclopentadienyl (B1206354) (Cp) rings in a configuration where the carbon atoms of one ring are positioned between those of the other, corresponding to the D₅d point group. wikipedia.org The magnesium atom is centrally located between the two parallel Cp rings.

The coordination geometry is defined by the bonding distances between the magnesium center and the carbon atoms of the Cp rings. The average magnesium-to-carbon (Mg-C) bond distance has been determined to be 2.30 Å. wikipedia.orgwikiwand.com Within the aromatic Cp rings, the average carbon-to-carbon (C-C) bond length is 1.39 Å, consistent with delocalized π-electron systems. wikipedia.org For comparison, the Mg⋯Cp centroid distance in the parent magnesocene is 1.9897 (5) Å. nih.gov

The way individual bis(cyclopentadienyl)magnesium(II) molecules arrange themselves in a crystal lattice is governed by intermolecular forces. In the case of highly substituted magnesocenes, such as 1,1′,2,2′,4,4′-hexaisopropylmagnesocene, the molecules are well-separated from each other in the crystal structure. nih.gov Each molecule is surrounded by eight neighboring molecules, resulting in a distorted hexagonal bipyramidal coordination geometry. nih.gov However, specific details on the crystal packing and quantitative intermolecular contacts for the unsubstituted parent magnesocene are not extensively detailed in the available literature, which often focuses on its molecular, rather than supramolecular, structure.

Gas-Phase Structural Analysis through Electron Diffraction

The structure of bis(cyclopentadienyl)magnesium(II) has also been investigated in the gas phase, where molecules are isolated and free from crystal packing forces.

Gas-phase electron diffraction studies have shown that bis(cyclopentadienyl)magnesium(II) exhibits a different ligand conformation compared to its solid state. wikipedia.orgwikiwand.com In the gas phase, the cyclopentadienyl rings are in an eclipsed conformation, which belongs to the D₅h point group. wikipedia.orgwikiwand.com This change in conformation from staggered in the solid state to eclipsed in the gas phase indicates a very low barrier to rotation of the Cp rings. Despite this conformational difference, the bond lengths in the gas phase are similar to those observed in the solid state. wikipedia.org

Mechanistic Investigations of Reactivity and Transformation Pathways

Fundamental Ligand Exchange Reactions and Equilibria

Bis(cyclopentadienyl)magnesium(II), often referred to as magnesocene, participates in fundamental ligand exchange reactions that are crucial for its application in synthesis. These reactions are governed by the principles of the Schlenk equilibrium, which describes the distribution of organomagnesium species in solution.

Formation of Half-Sandwich Cyclopentadienylmagnesium Halides

A key equilibrium involving bis(cyclopentadienyl)magnesium(II) is its reaction with magnesium halides (MgX₂, where X = Cl, Br, I) in a suitable solvent. This ligand redistribution process, a classic example of the Schlenk equilibrium, leads to the formation of the half-sandwich compound, cyclopentadienylmagnesium halide (CpMgX). acs.orgnih.gov The equilibrium can be represented as follows:

Mg(C₅H₅)₂ + MgX₂ ⇌ 2 C₅H₅MgX

The position of this equilibrium is significantly influenced by the nature of the solvent. wikipedia.org In ethereal solvents like tetrahydrofuran (B95107) (THF), the equilibrium tends to favor the formation of the half-sandwich species, C₅H₅MgX. acs.org However, the addition of a strong chelating agent like dioxane can drive the equilibrium completely to the right by precipitating the magnesium halide as a dioxane adduct (MgX₂(dioxane)₂), leaving the dialkylmagnesium compound in solution. wikipedia.org

Recent synthetic advancements have provided a direct route to these half-sandwich compounds. For instance, the in situ Grignard metalation method (iGMM), involving the addition of bromoethane to a suspension of magnesium turnings and cyclopentadiene (B3395910) in diethyl ether, yields the dinuclear half-sandwich complex [(Et₂O)Mg(Cp)(μ-Br)]₂. d-nb.info This method avoids the pre-synthesis of the Grignard reagent and provides a direct pathway to the cyclopentadienylmagnesium bromide. d-nb.info

The resulting cyclopentadienylmagnesium halides are valuable reagents in their own right, serving as synthons for the transfer of a single cyclopentadienyl (B1206354) group to other metals or for the functionalization of the cyclopentadienyl ring through reactions with electrophiles. acs.orgnih.gov

Surface Reactivity Studies: Relevance to Thin Film Deposition

The surface chemistry of bis(cyclopentadienyl)magnesium(II) is of significant interest, particularly for its application as a precursor in atomic layer deposition (ALD) for the growth of magnesium-containing thin films, such as MgO. Understanding the adsorption and reaction mechanisms on semiconductor surfaces is critical for controlling film growth at the atomic level.

Adsorption and Dissociation Mechanisms on Semiconductor Surfaces (e.g., Si(100))

The interaction of bis(cyclopentadienyl)magnesium(II) with the silicon (100) surface has been investigated to elucidate the initial stages of thin film deposition. Theoretical studies, specifically density functional theory (DFT) calculations, have provided detailed insights into the adsorption and dissociation pathways. The reactivity is highly dependent on the nature of the silicon surface termination.

On a hydrogen-terminated Si(100) surface (H-Si(100)), the adsorption of bis(cyclopentadienyl)magnesium(II) is found to be neither kinetically nor thermodynamically favorable. acs.org The calculations indicate a high activation barrier for the reaction, suggesting a low reactive sticking coefficient. acs.org This implies that the molecule does not readily chemisorb or dissociate on a pristine, hydrogen-passivated silicon surface.

In contrast, the reactivity is dramatically enhanced on a hydroxylated Si(100) surface (HO-Si(100)). The bis(cyclopentadienyl)magnesium(II) molecule readily interacts with the surface hydroxyl groups, leading to a ligand exchange reaction. This process involves the breaking of a Mg-Cp bond and the formation of a Mg-O bond with the surface, releasing a cyclopentadiene molecule (C₅H₆). acs.org

Influence of Surface Termination (e.g., Hydrogenated vs. Hydroxylated Silicon)

The termination of the silicon surface plays a pivotal role in the reactivity of bis(cyclopentadienyl)magnesium(II). As highlighted by computational studies, the reaction is significantly more favorable on a hydroxylated surface compared to a hydrogenated one. acs.org

For the hydrogenated Si(100) surface , the reaction pathway involves the abstraction of a hydrogen atom from the surface by a cyclopentadienyl ligand to form cyclopentadiene, with the remaining [MgCp] fragment bonding to the silicon surface. This process is highly endothermic and faces a substantial activation barrier. acs.org

On the hydroxylated Si(100) surface , the reaction proceeds via a much lower energy pathway. The initial step is the interaction of the magnesium center with the oxygen of the surface hydroxyl group. This is followed by the transfer of the hydroxyl proton to one of the cyclopentadienyl ligands, leading to the facile elimination of a cyclopentadiene molecule and the formation of a stable Si-O-MgCp surface species. acs.org This marked difference in reactivity underscores the importance of surface preparation and the presence of reactive sites like hydroxyl groups for initiating the ALD growth of MgO films using bis(cyclopentadienyl)magnesium(II).

Computational Modeling of Surface Reaction Pathways and Activation Barriers

Density functional theory (DFT) calculations have been instrumental in quantifying the energetics of the surface reactions of bis(cyclopentadienyl)magnesium(II) on Si(100). These computational models provide detailed information on the reaction pathways, transition states, and associated activation barriers.

The key findings from these computational studies are summarized in the table below:

| Surface Termination | Transition State Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) | Reactivity |

| Hydrogenated (Si-H) | 32.7 | 15.3 (endothermic) | Kinetically and thermodynamically unfavorable |

| Hydroxylated (Si-OH) | 3.1 | Favorable | Kinetically and thermodynamically favorable |

The significantly lower activation barrier (3.1 kcal/mol) for the reaction on the hydroxylated surface compared to the hydrogenated surface (32.7 kcal/mol) confirms that the ligand exchange with surface hydroxyl groups is the dominant and preferred initial reaction during the ALD of MgO. acs.org The endothermic nature of the reaction on the H-terminated surface further indicates its disfavored pathway. acs.org These computational insights are crucial for optimizing ALD process parameters to achieve controlled and efficient thin film growth.

Reactivity with Nitrogen-Containing Ligands and Adduct Formation

Bis(cyclopentadienyl)magnesium(II) acts as a Lewis acid and readily reacts with a variety of Lewis bases, including nitrogen-containing ligands such as primary and secondary amines, to form stable adducts. wayne.eduresearchgate.net The formation of these adducts can significantly modify the structure and reactivity of the magnesocene core.

The reaction typically involves the direct addition of the amine to a solution of bis(cyclopentadienyl)magnesium(II) in a non-polar solvent like toluene at ambient temperature. wayne.eduresearchgate.net A wide range of primary and secondary amines have been shown to form stable, isolable adducts in high yields. wayne.edu

Examples of amines that form adducts with bis(cyclopentadienyl)magnesium(II) include:

Primary Amines: 3-amino-2,4-dimethylpentane, isopropylamine, tert-butylamine, benzylamine (B48309), and cyclohexylamine (B46788). wayne.eduresearchgate.net

Secondary Amines: Diethylamine, dibenzylamine, dicyclohexylamine, and N-isopropylbenzylamine. wayne.edu

The stoichiometry of the adducts can vary. While 1:1 adducts are common, the formation of 1:2 adducts, such as Cp₂Mg(NH₂CH₂Ph)₂, has also been observed. wayne.eduresearchgate.net

A key feature of the adducts formed with primary and secondary amines is the presence of N-H···C₅H₅⁻ hydrogen bonding. wayne.eduresearchgate.netacs.orgnih.gov This interaction, where the hydrogen atom on the nitrogen interacts with the electron-rich cyclopentadienyl ring, plays a significant role in stabilizing the adducts. wayne.eduresearchgate.net The strength of this hydrogen bond has been estimated to be approximately 4.2 ± 1.4 kcal/mol. wayne.eduresearchgate.net

The formation of these adducts can also induce a change in the hapticity of the cyclopentadienyl ligands. While some adducts retain two η⁵-coordinated cyclopentadienyl rings, others exhibit a structural distortion where one ring is η⁵-coordinated and the other is η²-coordinated. wayne.eduresearchgate.net This change in coordination mode is influenced by the steric bulk of the amine ligand.

The table below summarizes the structural features of some characterized bis(cyclopentadienyl)magnesium(II) amine adducts:

| Amine Ligand | Adduct Stoichiometry (Cp₂Mg:Amine) | Cyclopentadienyl Ring Hapticity | Reference |

| Cyclohexylamine | 1:1 | η⁵ and η² | wayne.eduresearchgate.net |

| N-isopropylbenzylamine | 1:1 | Two η⁵ | wayne.eduresearchgate.net |

| Benzylamine | 1:2 | η⁵ and η² | wayne.eduresearchgate.net |

These studies on adduct formation with nitrogen-containing ligands provide valuable insights into the coordination chemistry of bis(cyclopentadienyl)magnesium(II) and are relevant to its use as a precursor in chemical vapor deposition processes where ammonia is often used as a co-reagent. acs.org

Synthesis and Structural Features of Amine Adducts

The addition of primary and secondary amines to bis(cyclopentadienyl)magnesium(II) in a non-polar solvent like toluene at ambient temperature leads to the formation of stable amine adducts. nih.govwayne.edu This reaction is generally high-yielding and provides a straightforward route to a variety of magnesocene-amine complexes. The stability of these adducts is notable, with many being sublimable under vacuum without decomposition. nih.govresearchgate.net

A systematic study of these reactions has yielded a range of adducts with different sterically and electronically diverse amines. The stoichiometry of the resulting adduct can vary depending on the reaction conditions and the nature of the amine. For instance, with benzylamine, both a 1:1 and a 1:2 adduct, Cp₂Mg(NH₂CH₂Ph) and Cp₂Mg(NH₂CH₂Ph)₂, have been isolated. wayne.edu

Synthesis of Bis(cyclopentadienyl)magnesium(II) Amine Adducts

| Amine | Adduct | Yield (%) |

|---|---|---|

| 3-amino-2,4-dimethylpentane | Cp₂Mg(NH₂CH(CH(CH₃)₂)₂) | 91 |

| isopropylamine | Cp₂Mg(NH₂iPr) | 80 |

| tert-butylamine | Cp₂Mg(NH₂tBu) | 67 |

| benzylamine | Cp₂Mg(NH₂CH₂Ph) | 80 |

| cyclohexylamine | Cp₂Mg(NH₂(C₆H₁₁)) | 93 |

| diethylamine | Cp₂Mg(NHEt₂) | 84 |

| dibenzylamine | Cp₂Mg(NH(CH₂Ph)₂) | 86 |

| dicyclohexylamine | Cp₂Mg(NH(C₆H₁₁)₂) | 84 |

| N-isopropylbenzylamine | Cp₂Mg(NH(iPr)(CH₂Ph)) | 91 |

Data sourced from multiple studies on the synthesis of magnesocene amine adducts. nih.govresearchgate.net

X-ray crystallographic studies have been instrumental in elucidating the structural features of these amine adducts. A recurring and significant structural motif is the change in hapticity of one of the cyclopentadienyl rings upon coordination of the amine. In the solid state, several of these adducts exhibit one cyclopentadienyl ring that is η⁵-coordinated and another that is η²-coordinated to the magnesium center. nih.govwayne.edu This distortion from the parallel sandwich structure of the parent magnesocene is a direct consequence of the coordination of the amine ligand. However, not all amine adducts follow this structural pattern. For example, the solid-state structure of Cp₂Mg(NH(iPr)(CH₂Ph)) reveals two η⁵-cyclopentadienyl rings. researchgate.net

Structural Features of Selected Bis(cyclopentadienyl)magnesium(II) Amine Adducts in the Solid State

| Adduct | Cyclopentadienyl Ligand Hapticity |

|---|---|

| Cp₂Mg(NH₂(C₆H₁₁)) | η⁵, η² |

| Cp₂Mg(NH₂CH(CH(CH₃)₂)₂) | η⁵, η² |

| Cp₂Mg(NH₂CH₂Ph)₂ | η⁵, η² |

| Cp₂Mg(NH(iPr)(CH₂Ph)) | η⁵, η⁵ |

Summary of cyclopentadienyl ring hapticity determined by X-ray crystallography. nih.govwayne.eduresearchgate.net

Analysis of Non-Covalent Interactions (e.g., N-H···C₅H₅ Hydrogen Bonding)

A key factor stabilizing the amine adducts of bis(cyclopentadienyl)magnesium(II) is the presence of non-covalent interactions, specifically N-H···C₅H₅ hydrogen bonding. researchgate.net This interaction involves the hydrogen atoms of the coordinated amine and the π-electron system of a cyclopentadienyl ligand. Infrared spectroscopy provides evidence for this hydrogen bonding, with the N-H stretching frequencies in the adducts being observed at lower values than in the free amines. researchgate.net

In the solid-state structures of adducts containing primary amines, both intramolecular and intermolecular N-H···C₅H₅ hydrogen bonds have been identified. nih.gov These interactions are directed towards the η²-coordinated cyclopentadienyl ligand. This hydrogen bonding is believed to contribute to the thermal stability of the amine adducts. researchgate.net Molecular orbital calculations have been employed to further investigate this non-covalent interaction.

Energetics of N-H···C₅H₅ Hydrogen Bonding

| Interaction | Estimated Strength (kcal/mol) | Method |

|---|---|---|

| N-H···C₅H₅ | 4.2 ± 1.4 | Molecular Orbital Calculations |

Calculated strength of the N-H···C₅H₅ hydrogen bond in magnesocene amine adducts. wayne.eduresearchgate.net

Intramolecular Exchange Processes and Ligand Lability in Solution

In solution, the amine adducts of bis(cyclopentadienyl)magnesium(II) exhibit dynamic behavior. Low-temperature ¹H NMR spectroscopy studies of adducts that possess both η⁵- and η²-cyclopentadienyl ligands in the solid state, such as Cp₂Mg(NH₂CH(CH(CH₃)₂)₂) and Cp₂Mg(NH₂CH₂Ph)₂, show only a single sharp resonance for the cyclopentadienyl protons even at temperatures as low as -80 °C. wayne.edu This observation indicates that a rapid exchange process occurs in solution, rendering the two chemically different cyclopentadienyl ligands equivalent on the NMR timescale. wayne.edu

This intramolecular exchange is a low-energy process that interconverts the η⁵- and η²-cyclopentadienyl ligands. wayne.edu Molecular orbital calculations suggest that this exchange occurs via an intramolecular rotational process involving the amine hydrogen atoms. wayne.eduresearchgate.net For one of the adducts, an upper limit for the free energy of activation (ΔG‡) for this ligand exchange process has been estimated from dynamic NMR principles. wayne.edu

Activation Barrier for Intramolecular Exchange

| Process | Adduct | Estimated ΔG‡ (kcal/mol) |

|---|---|---|

| η⁵/η²-Cyclopentadienyl Exchange | Cp₂Mg(NH₂CH(CH(CH₃)₂)₂) | < 8.5 |

Upper limit for the free energy of activation for the intramolecular exchange process in a magnesocene amine adduct. wayne.edu

In addition to the intramolecular exchange, intermolecular ligand exchange has also been observed. When equimolar amounts of two different amine adducts are mixed in solution, ¹H NMR spectroscopy shows a single cyclopentadienyl proton resonance at a chemical shift that is the average of the two individual complexes. wayne.edu This points to a fast exchange of the amine ligands between the magnesocene units in solution, highlighting the lability of the magnesium-amine bond. wayne.edu

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the properties of organometallic compounds like bis(cyclopentadienyl)magnesium(II). DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex systems and reaction mechanisms.

DFT calculations are extensively used to determine the equilibrium geometry and thermodynamic properties of molecules. For bis(cyclopentadienyl)magnesium(II), these calculations help in understanding its structure and stability, both as an isolated molecule and during chemical reactions.

One significant application of DFT has been in modeling the reaction mechanisms of bis(cyclopentadienyl)magnesium(II) with silicon surfaces, which is relevant to atomic layer deposition (ALD) of magnesium oxide (MgO). Using the B3LYP hybrid density functional with a 6-31G(d) basis set, researchers have investigated the interaction of magnesocene with hydrogenated and hydroxylated Si(100) surfaces.

In its gaseous equilibrium state, bis(cyclopentadienyl)magnesium(II) has a linear geometry. However, upon interaction with a hydrogenated silicon surface (Si-H*), the molecule bends. In a chemisorbed state on a hydroxylated surface (OH-CS), the Cp₁-Mg-Cp₂ angle is calculated to be 156.4°. nih.gov This bending is accompanied by changes in bond lengths; for instance, the Mg-Cp₁ bond elongates significantly from 2.01 Å in the free molecule to 2.55 Å in the chemisorbed state on the hydroxylated surface. nih.gov

Table 1: Calculated Geometric Parameters of Bis(cyclopentadienyl)magnesium(II) During Surface Reactions

| System State | Cp₁-Mg-Cp₂ Angle (°) | Mg-Cp₁ Bond Length (Å) | Mg-Cp₂ Bond Length (Å) |

|---|---|---|---|

| Isolated Mg(Cp)₂ | 180.0 (linear) | 2.01 | 2.01 |

| Complex with Si-H* Surface | 150.6 | - | - |

| Chemisorbed on OH-Si* Surface (OH-CS) | 156.4 | 2.55 | 2.05 |

| Transition State on OH-Si* Surface (OH-TS) | 149.0 | - | - |

Theoretical calculations are crucial for predicting NMR parameters, such as chemical shielding anisotropy (CSA) and electric field gradient (EFG) values. The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for calculating nuclear shielding tensors. ruc.dk These calculations can aid in the assignment of complex NMR spectra and provide detailed information about the electronic environment of a nucleus. nih.govnih.govruc.dk

For bis(cyclopentadienyl)magnesium(II), DFT calculations could predict the ¹H and ¹³C chemical shifts of the cyclopentadienyl (B1206354) rings and, importantly, the ²⁵Mg NMR parameters. rsc.org The EFG at the magnesium nucleus, which determines the nuclear quadrupole coupling constant, is highly sensitive to the symmetry of the electron density around the metal center. nih.govscispace.comfrontiersin.org DFT can accurately compute this property, offering insights into the nature of the Mg-Cp bonding. nih.govscispace.com

While the methodologies for these calculations are well-established and have been applied to a wide range of magnesium compounds and other organometallics, specific literature detailing the predicted CSA and EFG values for bis(cyclopentadienyl)magnesium(II) was not identified in the performed search. rsc.orgrsc.orglancs.ac.uknih.gov Such studies would be valuable to correlate the calculated tensor components with experimental solid-state NMR data.

Mapping the potential energy surface (PES) is a powerful computational technique for elucidating the detailed mechanism of a chemical reaction. The PES represents the energy of a system as a function of its geometry, with minima corresponding to stable reactants and products, and saddle points corresponding to transition states.

The reaction between gaseous bis(cyclopentadienyl)magnesium(II) and a hydrogenated Si(100) surface has been mapped using DFT at the B3LYP/6-31G(d) level. nih.gov The calculations show that the reaction proceeds without the formation of an initial stable chemisorbed state. The reactants, Mg(Cp)₂ and the Si-H* surface, are separated from the products by a single transition state. The PES reveals the energetic landscape of the reaction, showing the energy changes as the Mg(Cp)₂ molecule approaches the surface, distorts, and reacts to form a cyclopentadiene (B3395910) (HCp) molecule and a surface-bound MgCp fragment. nih.gov

In contrast, the reaction pathway with a hydroxylated Si(100) surface involves an initial chemisorbed state (OH-CS) which is 11.3 kcal/mol lower in energy than the separated reactants. nih.gov From this stable intermediate, the system proceeds through a transition state to the final products. This detailed mapping demonstrates that the reaction with the hydroxylated surface is both kinetically and thermodynamically more favorable than with the hydrogenated surface. nih.govnih.gov

The analysis of transition states and the calculation of activation barriers are critical for understanding reaction kinetics. DFT is widely used to locate the geometry of transition states and compute their energy relative to the reactants.

For the reaction of bis(cyclopentadienyl)magnesium(II) with a hydrogenated Si(100) surface, a high activation barrier is required. The energy of the transition state (H-TS) was calculated to be 32.7 kcal/mol relative to the reactants at the B3LYP/6-31G(d) level of theory, including zero-point energy corrections. nih.gov This high barrier suggests the reaction is kinetically hindered.

Conversely, the reaction with a hydroxylated Si(100) surface proceeds via a much lower activation barrier. After the formation of the initial chemisorbed complex (OH-CS), the system needs to overcome an activation barrier of only 3.1 kcal/mol to reach the transition state (OH-TS). nih.gov This low barrier indicates a much faster reaction rate, highlighting the significant influence of surface termination on the reactivity of the magnesocene precursor in ALD processes. nih.govnih.gov

Table 2: Calculated Activation Barriers for Bis(cyclopentadienyl)magnesium(II) Surface Reactions

| Reaction | Transition State | Activation Barrier (kcal/mol) |

|---|---|---|

| Mg(Cp)₂ + Si-H* Surface | H-TS | 32.7 |

| Mg(Cp)₂ + Si-OH* Surface | OH-TS | 3.1 (relative to chemisorbed state) |

Ab Initio and Other High-Level Quantum Chemical Calculations

Ab initio (from first principles) quantum chemical methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. These methods are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation is critical.

Hartree-Fock calculations have been applied to study magnesium-containing compounds like magnesium imides, MgH₂, and MgCO₃ to investigate their structure and bonding. aps.orgresearchgate.netfigshare.com For bis(cyclopentadienyl)magnesium(II), such calculations could provide valuable benchmarks for geometries and energies obtained from DFT methods. However, specific studies employing high-level ab initio calculations such as MP2 or CCSD(T) on bis(cyclopentadienyl)magnesium(II) were not prominently found in the literature search, which would be beneficial for a definitive characterization of its electronic structure.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the solution phase, providing insights into solvation structures, dynamics, and transport properties. This method simulates the movement of atoms and molecules over time based on classical mechanics and a given force field.

While MD simulations have been employed to study the solution-phase behavior of various magnesium complexes, such as MgCl₂ in aqueous solutions and magnesium salts in dimethoxyethane, there is a lack of specific published MD studies focusing on bis(cyclopentadienyl)magnesium(II) in solution. osu.edunih.gov Such simulations could illuminate the nature of its solvation shell, the potential for ion pairing in different solvents like tetrahydrofuran (B95107) (THF), and the dynamics of ligand exchange, all of which are crucial for understanding its reactivity in solution-based synthesis.

Advanced Applications in Materials Science and Catalysis

Precursor Chemistry in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Bis(cyclopentadienyl)magnesium(II) is a key precursor in thin film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). dockchemicals.comamericanelements.com These methods are crucial for manufacturing components in microelectronics, optoelectronics, and other high-technology fields. americanelements.comuchicago.edu The compound's volatility and reactivity make it suitable for generating high-purity thin films with precise thickness control. aip.org

A significant application of bis(cyclopentadienyl)magnesium(II) is as a precursor for depositing magnesium oxide (MgO) thin films. uchicago.eduaip.org MgO is a material of great technological interest due to its properties as a wide-bandgap insulator, its thermal and chemical stability, and its use as a buffer layer for ferroelectrics and superconductors. uchicago.eduresearchgate.net ALD, in particular, allows for the growth of uniform and conformal MgO films at the nanoscale by using sequential, self-limiting surface reactions. uchicago.eduaip.org

The ALD of MgO using bis(cyclopentadienyl)magnesium(II) and an oxygen source like water (H₂O) proceeds through a series of self-limiting surface reactions. aip.org The fundamental mechanism involves the reaction between the precursor and hydroxyl (-OH) groups on the substrate surface. aip.orgacs.org The process can be described in two half-reactions:

Mg(Cp)₂ Exposure: The bis(cyclopentadienyl)magnesium(II) molecule reacts with the hydroxylated surface, leading to a ligand exchange where one or both cyclopentadienyl (B1206354) (Cp) ligands are released, and the magnesium moiety attaches to the surface. aip.org Density functional theory (DFT) calculations show that the reaction with a hydroxylated silicon surface is both kinetically and thermodynamically favorable, with a low activation barrier. acs.org

Oxygen Source Exposure: The subsequent pulse of an oxygen source, such as H₂O, reacts with the remaining surface species (e.g., Mg-Cp), removing the leftover ligands and creating a new hydroxylated MgO surface, ready for the next cycle. aip.orgacs.org

Studies using in-situ real-time spectroscopic ellipsometry have revealed that the initial growth during the first few cycles can be non-linear, with the formation of magnesium silicate (B1173343) when deposited on silicon dioxide (SiO₂) substrates at 250°C. aip.org The growth per cycle (GPC) is influenced by the density of surface hydroxyl groups, which can differ between the initial substrate and the newly grown MgO surface. aip.org

| Parameter | Value/Observation | Source(s) |

| Precursor | Bis(cyclopentadienyl)magnesium(II) | aip.orgresearchgate.net |

| Co-reactant | Water (H₂O) | aip.orgresearchgate.net |

| Growth Mechanism | Self-limiting surface reactions involving ligand exchange with surface hydroxyl groups. | aip.orgacs.org |

| Initial Growth | Non-linear on SiO₂ substrates due to magnesium silicate formation. | aip.org |

| Steady-State GPC | ~1.16 Å/cycle to 1.3 Å/cycle | researchgate.net |

This interactive table summarizes the key aspects of the ALD growth kinetics for MgO films.

The choice of oxygen source significantly impacts the ALD growth mechanism and the properties of the resulting MgO film. rsc.org When water (H₂O) is used, the process is highly reactive. aip.org However, incomplete purging of H₂O can lead to the formation of magnesium hydrides within the deposited film, which may inhibit growth. rsc.org

Using ozone (O₃) as the oxygen source avoids moisture-related issues but introduces its own complexities. rsc.orgresearchgate.net The O₃-based process exhibits a more complicated temperature-dependent growth behavior. rsc.org A proposed mechanism for the O₃ process involves the rupture of the Cp-ring and the formation of carbonate intermediates and OH⁻ reactive sites. rsc.org Rutherford backscattering analysis of films grown with a related precursor, bis(ethylcyclopentadienyl)magnesium, and H₂O showed a Mg:O stoichiometry of 0.95:1.05. acs.orgresearchgate.net

| Oxygen Source | Advantages | Challenges/Observations | Source(s) |

| Water (H₂O) | High reactivity, enables high growth rates. | Potential for magnesium hydride formation with insufficient purging. | aip.orgrsc.org |

| Ozone (O₃) | Avoids moisture-induced issues. | Complicated temperature-dependent growth; involves Cp-ring rupture and carbonate intermediates. | rsc.orgresearchgate.net |

This interactive table compares the effects of different oxygen sources on MgO ALD.

Substrate temperature is a critical parameter that governs the crystallinity and surface morphology of the deposited MgO films. Research shows a distinct relationship between temperature and film characteristics. For instance, using bis(cyclopentadienyl)magnesium(II) and water, a plateau of stable, surface-controlled growth is observed in the temperature range of 200–300°C. researchgate.net

Crystallinity: Films deposited at temperatures below 200°C tend to be amorphous. researchgate.net Above this temperature, the films become polycrystalline, typically with a cubic (periclase) structure. aip.orgresearchgate.netresearchgate.net Grazing-incidence X-ray diffraction (GI-XRD) patterns of films grown at 250°C show clear peaks corresponding to MgO(111), MgO(200), and MgO(220) orientations. aip.org

Morphology: The surface morphology is also temperature-dependent. Films grown at 250–350°C can exhibit higher surface roughness compared to those grown at lower or higher temperatures. researchgate.net One study noted an unusual "overgrowth" zone around 290°C when using O₃, leading to void formation, low density, and higher impurity levels, possibly due to oligomerization between ligands after Cp-ring rupture. rsc.org

| Deposition Temperature | Film Crystallinity | Surface Morphology/Growth Rate | Source(s) |

| < 200°C | Amorphous | Lower roughness | researchgate.net |

| 200–300°C | Polycrystalline (cubic) | Stable growth plateau (1.16 Å/cycle) | researchgate.net |

| ~290°C (with O₃) | Polycrystalline | "Overgrowth" zone, void formation, low density | rsc.org |

| >300°C | Polycrystalline | Decreasing growth rate | acs.orgresearchgate.net |

This interactive table details the effects of substrate temperature on MgO film properties.

Bis(cyclopentadienyl)magnesium(II) is a widely used precursor for the p-type doping of gallium nitride (GaN) in MOCVD processes. ereztech.comdockchemicals.comsemiconductor-today.com Achieving effective p-type conductivity in GaN is essential for fabricating numerous electronic and optoelectronic devices, including light-emitting diodes (LEDs) and power transistors. researchgate.net

In this application, bis(cyclopentadienyl)magnesium(II) is introduced into the MOCVD reactor during the growth of the GaN crystal. semiconductor-today.com The magnesium atoms incorporate into the GaN lattice, substituting gallium atoms and acting as acceptors, which creates holes for electrical conduction. semiconductor-today.comresearchgate.net Studies using hot-wall MOCVD have optimized this process by varying parameters such as growth temperature (around 1120°C), V/III ratio, and the precursor flow rate to control the magnesium concentration in the film. semiconductor-today.com Researchers have found that gallium supersaturation is a key parameter for optimizing Mg incorporation and reducing compensating carbon impurities. semiconductor-today.com A recent discovery has shown that annealing a metallic Mg film on GaN can lead to the spontaneous formation of a superlattice with single atomic layers of magnesium intercalated into the GaN, a novel mechanism termed "2D-Mg doping". compoundsemiconductor.netnih.gov

Growth of Magnesium Oxide (MgO) Thin Films

Catalytic Roles in Organic Transformations

Beyond materials science, bis(cyclopentadienyl)magnesium(II) exhibits catalytic activity in certain organic reactions. ereztech.comwikipedia.org It is used as a reagent and catalyst in organometallic chemistry, particularly for polymerization and other complex reactions. ereztech.com

One documented catalytic application involves its use in conjunction with transition metal halides. For example, it shows catalytic activity for certain transformations when combined with compounds like titanium tetrachloride (TiCl₄) or vanadium trichloride (B1173362) (VCl₃). wikipedia.org Electron spin resonance studies suggest that the mechanism proceeds through a bimetallic intermediate, such as Cp₂TiH₂MgCl. wikipedia.org Furthermore, it can react with dihydrides of other metals, like molybdenum, to form complex bimetallic structures that are themselves reactive towards small molecules like carbon dioxide and carbon monoxide, indicating its role in facilitating complex chemical transformations. rsc.org

Hydroamination/Cyclization Reactions

Magnesium complexes, including those derived from bis(cyclopentadienyl)magnesium(II), have shown promise as catalysts in hydroamination and cyclization reactions. These reactions involve the addition of an amine N-H bond across a carbon-carbon double or triple bond, providing a direct route to synthesize nitrogen-containing heterocyclic compounds. These products are important building blocks for many biologically and pharmacologically active molecules. rsc.org

Research has demonstrated that magnesium complexes can serve as efficient precatalysts for the hydroamination/cyclization of aminoalkenes. nih.gov For instance, certain magnesium methyl complexes have been used to synthesize five-, six-, and seven-membered heterocyclic compounds under mild conditions. nih.gov The catalytic activity is influenced by factors such as the ring size being formed and the substitution pattern of the starting material. nih.gov

Mechanistic studies suggest that these reactions proceed through the formation of a transient alkylmetal intermediate, which then readily reacts with an N-H bond. nih.gov While early transition metal complexes, including those of titanium and zirconium, have also been investigated for hydroamination, magnesium-based catalysts offer a valuable alternative. nih.gov The development of cyclopentadienyl-based magnesium complexes continues to be an active area of research to understand and optimize their catalytic reactivity in these transformations. rsc.org

Polymerization Catalysis

Bis(cyclopentadienyl)magnesium(II) plays a significant role in the field of polymerization catalysis, primarily as a precursor to other catalytically active species and as a component of catalyst systems. ereztech.com While not typically used as a direct polymerization catalyst itself, it is a key starting material for the synthesis of metallocene catalysts, particularly those of transition metals like zirconium. wikipedia.orgias.ac.in

Metallocene catalysts are known for their ability to produce polymers with well-defined properties, such as high stereospecificity and narrow molecular weight distributions. ias.ac.inpnas.org For example, a magnesium chloride supported bis(cyclopentadienyl)zirconium(IV) dichloride catalyst, synthesized using a soluble tetrahydrofuran (B95107) complex of magnesium chloride, has been shown to polymerize ethylene (B1197577) with high activity. ias.ac.in This supported catalyst demonstrated the ability to polymerize ethylene at high temperatures and low aluminum-to-zirconium ratios, producing polymers with higher molecular weights compared to the unsupported catalyst. ias.ac.in

Furthermore, derivatives of bis(cyclopentadienyl)magnesium(II) are used to create more complex catalyst systems. For instance, bis(1-methylethenyl-cyclopentadienyl)zirconium dichloride, which can be prepared via a route involving cyclopentadienyl magnesium compounds, has been used to generate active catalysts for propene polymerization. pnas.org These examples highlight the indirect but crucial role of bis(cyclopentadienyl)magnesium(II) in the development of advanced polymerization catalysts.

Development of Specialized Magnesium-Based Organometallic Reagents

Bis(cyclopentadienyl)magnesium(II) is a fundamental reagent in organometallic chemistry, serving as a versatile precursor for the synthesis of a wide array of specialized magnesium-based organometallic reagents. ereztech.com Its utility stems from the reactivity of the cyclopentadienyl (Cp) ligands, which can be readily exchanged or modified. wikipedia.org

One important application is in the synthesis of half-sandwich compounds. Bis(cyclopentadienyl)magnesium(II) undergoes ligand exchange reactions with magnesium halides (MgX₂) to form CpMgX compounds. wikipedia.org These half-sandwich halides are valuable starting materials for creating substituted cyclopentadienes from organic halides. wikipedia.org

Moreover, substituted cyclopentadienyl magnesium compounds, such as bis(methylcyclopentadienyl)magnesium, are crucial in various industrial and laboratory settings. ereztech.com They are employed in the production of lightweight alloys and specialized catalytic systems. ereztech.com The ability to introduce different substituents on the cyclopentadienyl rings allows for the fine-tuning of the electronic and steric properties of the resulting organometallic reagents, tailoring them for specific applications in materials science and chemical synthesis. ereztech.comereztech.com

Applications in Semiconductor Manufacturing (e.g., Metal-Organic Chemical Vapor Deposition (MOCVD))

Bis(cyclopentadienyl)magnesium(II) and its derivatives are key precursors in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique used to grow thin films of materials on substrates. dockchemicals.comazonano.com This process is vital in the manufacturing of semiconductors and other electronic devices. azonano.comamericanelements.com

In MOCVD, volatile organometallic compounds are introduced into a reactor where they decompose on a heated substrate, leading to the deposition of a thin film. azonano.com Bis(cyclopentadienyl)magnesium(II) is a common choice as a magnesium source for p-type doping in gallium nitride (GaN) based materials, which are used in LEDs and other optoelectronic devices. mocvd-precursor-encyclopedia.degoogle.com The controlled incorporation of magnesium is crucial for achieving the desired electronic properties in these materials. google.com

Derivatives such as bis(methylcyclopentadienyl)magnesium are also widely used in MOCVD processes for depositing magnesium-containing films, including magnesium oxide (MgO). ereztech.comresearchgate.net MgO thin films have applications in sensors, solar cells, and electronic devices due to their thermal and chemical stability. researchgate.net While the solid nature of bis(cyclopentadienyl)magnesium(II) can present challenges in terms of stable evaporation, its effectiveness as a precursor has made it a staple in the semiconductor industry. mocvd-precursor-encyclopedia.de

Emerging Applications in Energy Storage (e.g., Electrolytes for Magnesium Ion Batteries - focus on chemical role, not performance data)

An emerging and significant area of application for bis(cyclopentadienyl)magnesium(II) and related compounds is in the development of electrolytes for next-generation magnesium-ion batteries. wikipedia.org Magnesium batteries are a promising alternative to lithium-ion batteries due to the higher natural abundance and theoretical volumetric capacity of magnesium. beilstein-journals.org

The primary challenge in developing rechargeable magnesium batteries has been the identification of suitable electrolytes that allow for reversible plating and stripping of magnesium metal at the anode. beilstein-journals.orgbeilstein-journals.org Early research in this area explored the use of Grignard reagents, which are organomagnesium compounds. More recent developments have focused on non-Grignard based electrolytes to improve stability. beilstein-journals.org

Bis(cyclopentadienyl)magnesium(II) has been investigated for its potential role in these electrolyte systems. wikipedia.org The chemical role of such organometallic compounds in the electrolyte is to facilitate the reversible deposition and dissolution of magnesium ions. The interaction between the magnesium anode and the electrolyte is critical, as it dictates the formation of an interfacial layer that can either enable or hinder the battery's function. beilstein-journals.org While significant hurdles remain in developing a commercially viable magnesium battery, the exploration of organometallic magnesium compounds like bis(cyclopentadienyl)magnesium(II) as part of the electrolyte formulation is a key area of ongoing research. beilstein-journals.org

Chemistry of Bis Cyclopentadienyl Magnesium Ii Derivatives and Analogues

Substituted Cyclopentadienyl (B1206354) Ligands

The introduction of substituents onto the cyclopentadienyl rings is a common strategy to modify the steric and electronic properties of metallocenes. In the case of bis(cyclopentadienyl)magnesium(II), or magnesocene, alkyl substitution enhances stability and alters reactivity.

The synthesis of alkyl-substituted magnesocenes typically involves the reaction of a dialkylmagnesium compound with the corresponding substituted cyclopentadiene (B3395910). google.com For instance, bis(methylcyclopentadienyl)magnesium ((MeCp)₂Mg) can be synthesized by reacting dialkylmagnesium with methylcyclopentadiene. google.com High-purity (MeCp)₂Mg, suitable for applications like metal-organic chemical vapor deposition (MOCVD), is often obtained through distillation under reduced pressure. google.com

Structurally, these compounds maintain the classic "sandwich" structure of metallocenes, where the magnesium atom is coordinated between two cyclopentadienyl rings. ereztech.com Bis(methylcyclopentadienyl)magnesium is a white crystalline solid with the magnesium atom in a +2 oxidation state. ereztech.com The addition of methyl groups to the Cp rings increases the electron-donating ability of the ligands and adds steric bulk.

A more sterically hindered analogue is bis(pentamethylcyclopentadienyl)magnesium (Cp*₂Mg). Its solid-state structure has been determined by X-ray diffraction, revealing key structural parameters that can be compared with other alkaline-earth metallocenes. researchgate.net The increased number of methyl groups significantly enhances the stability of the molecule compared to the unsubstituted magnesocene. researchgate.net

Table 1: Properties of Bis(methylcyclopentadienyl)magnesium

| Property | Value |

| Chemical Formula | C₁₂H₁₄Mg |

| Molecular Weight | 182.55 g/mol ereztech.comnih.gov |

| Appearance | White crystalline solid ereztech.comereztech.com |

| Oxidation State of Mg | +2 ereztech.com |

| CAS Number | 40672-08-0 nih.govereztech.com |

| Melting Point | 29 °C ereztech.com |

| Purity | ≥99% ereztech.comereztech.com |

The stability and reactivity of magnesocenes are significantly influenced by alkyl substitution on the cyclopentadienyl rings.

Stability: Unsubstituted magnesocene (MgCp₂) is a white solid that is highly sensitive to air and moisture, decomposing rapidly upon exposure. wikipedia.orgereztech.com It is more reactive and less stable than ferrocene (B1249389), partly due to the more ionic and weaker nature of the Mg-Cp bond. wikipedia.org Alkyl substitution, as seen in bis(methylcyclopentadienyl)magnesium, provides increased stability. ereztech.com This is attributed to the electron-donating effect of the alkyl groups, which strengthens the metal-ligand interaction, and the increased steric hindrance that protects the central magnesium atom. Bis(pentamethylcyclopentadienyl)magnesium (Cp*₂Mg) is even more stable due to the five methyl groups on each ring. researchgate.net

Reactivity: Magnesocene is highly reactive and readily undergoes ligand exchange reactions. For example, it reacts with magnesium halides (MgX₂) in THF to form half-sandwich compounds, CpMgX. wikipedia.org This high reactivity makes it a useful reagent for transferring Cp ligands to other metals. wikipedia.org Bis(methylcyclopentadienyl)magnesium is also a reactive organometallic compound, used in the synthesis of advanced materials and as a precursor in MOCVD for depositing magnesium-containing films. ereztech.com The reactivity can be tuned by the degree of alkyl substitution, which affects both the electronic environment of the magnesium center and the steric accessibility for incoming reagents. While highly stable, Cp*₂Mg still exhibits characteristic reactivity, serving as a valuable precursor in organometallic synthesis. researchgate.net

Hybrid Ligand Systems

A more advanced approach to modifying the properties of cyclopentadienyl magnesium complexes involves creating hybrid ligands. These ligands feature a cyclopentadienyl ring covalently linked to another functional group, such as a bis(oxazoline) moiety. This design combines the properties of the Cp ligand with a chelating donor system, leading to unique coordination geometries and catalytic activities.

These complexes feature a monoanionic ligand that incorporates a cyclopentadienyl group and a bis(oxazoline) unit, often linked by a single carbon atom. iastate.eduacs.org This architecture creates a chelating system that can coordinate to a metal center in a "piano-stool" geometry. osti.goviastate.edu

The synthesis of the cyclopentadienyl-bis(oxazoline) pro-ligands, such as MeC(Ox^(Me₂))₂C₅H₅ (Bo^(M)CpH), involves the reaction of a nucleophilic lithium bis(2-oxazolinyl)methylcarbide with an electrophilic iodocyclopentadiene derivative. iastate.eduacs.org This synthetic strategy represents a reversal of the typical approach where a nucleophilic cyclopentadienide (B1229720) reacts with an electrophile. acs.org

Metalation to form the magnesium complex is achieved through protonolysis. iastate.edu Specifically, the pro-ligand (e.g., Bo^(M)CpH or its tetramethylcyclopentadienyl analogue, Bo^(M)Cp^(tet)H) reacts with dimethylmagnesium (in the form of its dioxane adduct) to yield the corresponding magnesium methyl complexes, {Bo^(M)Cp}MgMe and {Bo^(M)Cp^(tet)}MgMe. osti.goviastate.edufigshare.com These complexes are typically isolated as off-white solids that require storage at low temperatures to prevent decomposition. iastate.edu In these piano-stool type complexes, the magnesium center is coordinated by the cyclopentadienyl ring, the two nitrogen atoms of the bis(oxazoline) moiety, and a methyl group. osti.goviastate.edu

Cyclopentadienyl-bis(oxazoline) magnesium methyl complexes have proven to be efficient catalysts for the intramolecular hydroamination/cyclization of aminoalkenes under mild conditions. osti.goviastate.edu This reaction is a fundamental transformation for the synthesis of cyclic amines.

The complexes {Bo^(M)Cp}MgMe and {Bo^(M)Cp^(tet)}MgMe effectively catalyze the cyclization of various aminoalkenes. osti.goviastate.edu For example, their catalytic activity provides a means to compare reactivity with other magnesium and zirconium-based hydroamination catalysts. osti.gov The catalytic performance is influenced by the specific substituents on the cyclopentadienyl ring and the oxazoline (B21484) units. These magnesium complexes are part of a broader class of cyclopentadienyl-based catalysts developed for this transformation. rsc.org The mechanism of catalysis for related magnesium systems has been studied, highlighting the importance of the ligand architecture in facilitating the reaction. rsc.org

Table 2: Catalytic Performance in Aminoalkene Hydroamination

| Catalyst | Substrate | Temperature | Time | Conversion (%) |

| {Bo^(M)Cp}MgMe | 2,2-dimethylpent-4-en-1-amine | 60 °C | 24 h | 12-50% uni-saarland.de |

| {Bo^(M)Cp^(tet)}MgMe | Aminoalkenes | Mild Conditions | - | Efficient osti.goviastate.edu |

Note: Specific conversion rates and times can vary significantly depending on the substrate and precise reaction conditions.

Cyclopentadienyl-Bis(oxazoline) Magnesium Complexes

Other Organomagnesium Compounds Derived from Cp-Mg Chemistry

The chemistry of bis(cyclopentadienyl)magnesium(II) (magnesocene, Cp₂Mg) extends beyond the parent sandwich compound to a diverse array of derivatives and analogues. These compounds are typically formed through reactions that substitute one or both cyclopentadienyl (Cp) rings or by the addition of ligands to the magnesium center. This exploration into derivatives has yielded a rich field of organomagnesium chemistry, producing compounds with unique structures and reactivity, including half-sandwich compounds, amides, amidinates, and functionalized magnesocenes. These derivatives are often synthesized using magnesocene or more reactive precursors derived from it, serving as crucial intermediates and reagents in organometallic synthesis. ereztech.comontosight.ai

A key precursor for many of these derivatives is the methylmagnesium complex, [CpMgMe(Et₂O)]₂, which is readily prepared by the redistribution reaction between Cp₂Mg and dimethylmagnesium in diethyl ether. acs.orgfigshare.com This compound exhibits higher reactivity in protonation reactions compared to Cp₂Mg, making it a versatile starting material. acs.org

Cyclopentadienyl Magnesium Halides (Half-Sandwich Compounds)

Magnesocene can undergo ligand exchange reactions with magnesium halides (MgX₂, where X = Cl, Br, I) in a solvent like tetrahydrofuran (B95107) (THF) to form cyclopentadienyl magnesium halide half-sandwich compounds, CpMgX. wikipedia.org This reaction is a classic example of a Schlenk-type equilibrium. researchgate.net

MgCp₂ + MgX₂ ⇌ 2 CpMgX

These half-sandwich compounds are valuable as starting materials for synthesizing substituted cyclopentadienyl compounds through reactions with organic halides. wikipedia.org

Cyclopentadienyl Magnesium Amides and Amidinates

A significant class of derivatives is the cyclopentadienylmagnesium amides. Direct reaction of Cp₂Mg with amines can be very slow. acs.org A more general and efficient route involves the reaction of the more reactive precursor, [CpMgMe(Et₂O)]₂, with primary or secondary amines. acs.orgacs.org This method yields dimeric amido complexes with the general formula [CpMg(NRR')]₂. figshare.com X-ray crystallography studies reveal that these dimers typically contain a central, nearly square Mg₂N₂ core, with each magnesium atom also bonded to an η⁵-cyclopentadienyl ligand. acs.org These compounds are generally stable at room temperature under an inert atmosphere. acs.org

Similarly, reacting [CpMgMe(Et₂O)]₂ with N,N'-disubstituted amidines affords monomeric cyclopentadienyl magnesium amidinate complexes. researchgate.net In these structures, the magnesium center is coordinated to one η⁵-cyclopentadienyl ligand and one η²-amidinate ligand. researchgate.net Depending on the solvent used, a coordinating solvent molecule like THF may also be present in the final structure. researchgate.net

Table 1: Representative Cyclopentadienyl Magnesium Amide and Amidinate Complexes

| Compound Formula | Reagents | Yield | Structure Type | Key Structural Features | Reference(s) |

|---|---|---|---|---|---|

| [CpMg(NPh₂)]₂ | [CpMgMe(Et₂O)]₂ + Diphenylamine | 83% | Dimeric | Contains an η⁵-Cp ligand per Mg and a Mg₂N₂ core. | acs.orgacs.org |

| [CpMg(NHCH(CH(CH₃)₂)₂)]₂ | [CpMgMe(Et₂O)]₂ + 3-Amino-2,4-dimethylpentane | 75% | Dimeric | Contains an η⁵-Cp ligand per Mg and a Mg₂N₂ core. | acs.orgacs.org |

| [CpMg(NⁱPr₂)]₂ | [CpMgMe(Et₂O)]₂ + Diisopropylamine | 81% | Dimeric | Not crystallographically characterized but formulation based on similar reactions. | acs.orgfigshare.com |

| [CpMg(η²-tBuC(N(2,6-iPr₂C₆H₃))₂)] | [CpMgMe(Et₂O)]₂ + N,N′-Bis(2,6-diisopropylphenyl)(tert-butyl)amidine | 87% | Monomeric | Contains one η⁵-Cp ligand and one η²-amidinate ligand. | researchgate.net |

Adducts and Functionalized Magnesocenes

Magnesocene itself can act as a Lewis acid, forming adducts with Lewis bases such as amines. The reaction of Cp₂Mg with primary or secondary amines like cyclohexylamine (B46788) and benzylamine (B48309) can lead to the formation of crystalline adducts. wayne.edu Structural analysis of these adducts has shown interesting distortions from the typical magnesocene sandwich structure. For example, in Cp₂Mg(NH₂(C₆H₁₁)) and Cp₂Mg(NH₂CH₂Ph)₂, the magnesium atom is coordinated to one η⁵- and one η²-cyclopentadienyl ring, breaking the symmetric sandwich. wayne.edu This change in hapticity is believed to be stabilized by N-H···C₅H₅ hydrogen bonding. wayne.edu

Furthermore, the cyclopentadienyl rings themselves can be functionalized prior to or after the formation of the magnesocene complex. An important example is the synthesis of 1,1'-bis(phosphanyl)magnesocenes. nih.gov These compounds are synthesized from the corresponding phosphanyl-substituted cyclopentadienyl ligands and show Lewis-amphiphilic properties. For instance, 1,1'-bis(diisopropylphosphanyl)magnesocene exists as a dimer in the solid state due to intermolecular Mg-P interactions. nih.gov These functionalized magnesocenes are not only interesting structurally but also serve as effective Cp-transfer reagents for the synthesis of other phosphanyl-functionalized metallocenes, such as ferrocenes. nih.gov

Table 2: Magnesocene Adducts and Functionalized Derivatives

| Compound Formula | Description | Key Structural Features | Application/Reactivity | Reference(s) |

|---|---|---|---|---|

| Cp₂Mg(NH₂(C₆H₁₁)) | Cyclohexylamine adduct of magnesocene | One η⁵- and one η²-coordinated Cp ring; stabilized by N-H···C₅H₅ hydrogen bonding. | Thermally stable adduct. | wayne.edu |

| Cp₂Mg(NH₂CH₂Ph)₂ | Dibenzylamine adduct of magnesocene | One η⁵- and one η²-coordinated Cp ring. | Can be prepared from Cp₂Mg and 2 equivalents of benzylamine. | wayne.edu |

| 1,1'-bis(diisopropylphosphanyl)magnesocene (dippMg) | Magnesocene with diisopropylphosphanyl groups on each Cp ring. | Exists as a dimer in the solid state via intermolecular Mg-P bonds. | Cp-transfer reagent for synthesis of other metallocenes. | nih.gov |

Concluding Perspectives and Future Research Directions

Synthesis of Novel Bis(cyclopentadienyl)magnesium(II) Architectures

The foundational sandwich structure of bis(cyclopentadienyl)magnesium(II), also known as magnesocene, provides a versatile platform for the design and synthesis of new and complex molecular architectures. Future research will likely focus on the creation of novel magnesocene derivatives with tailored electronic and steric properties. This can be achieved through the strategic substitution of the cyclopentadienyl (B1206354) (Cp) rings.

One promising avenue is the synthesis of metallocenophanes, where the two cyclopentadienyl rings are linked by a bridging group. For instance, the reaction of 6,6-dicyclopropylfulvene with dimethylmagnesium has been shown to produce a researchgate.netontosight.aimagnesocenophane through a process of nucleophilic addition and C-C coupling. nih.gov Similarly, treating a potassium fulvenylcyclopentadienide with a Grignard reagent can yield C researchgate.netmagnesocenophanes. nih.gov These bridged structures introduce strain and alter the geometry around the magnesium center, which can significantly impact their reactivity.

Further exploration into substituted cyclopentadienyl ligands is another key area. The use of bulky substituents, such as tert-butyl groups as seen in the synthesis of (C₅H₂tBu₃)₂Sc, can create sterically demanding environments that may stabilize unusual oxidation states or enable unique catalytic activities. nih.gov The synthesis of bis(methylcyclopentadienyl)magnesium demonstrates the incorporation of less bulky alkyl groups, which can also modify the compound's properties and reactivity profile. ereztech.com The development of synthetic routes to these and other substituted magnesocenes, such as those involving silyl-substituted cyclopentadienyl ligands like C₅H₃(SiMe₃)₂, will continue to be an active area of research. researchgate.netnih.gov

Deeper Understanding of Structure-Reactivity Relationships

A more profound comprehension of the relationship between the structure of bis(cyclopentadienyl)magnesium(II) and its reactivity is crucial for its rational application in synthesis and materials science. The nature of the bonding between the magnesium atom and the cyclopentadienyl rings, a topic of considerable discussion, is central to this understanding. wikipedia.org While solid-phase magnesocene has a staggered ring conformation, gas-phase studies show an eclipsed conformation, indicating that the rotational barrier is low and influenced by the physical state. wikipedia.org

The reactivity of magnesocene is significantly influenced by its structure. For example, it readily undergoes ligand exchange reactions with magnesium halides (MgX₂) to form half-sandwich compounds of the type CpMgX. wikiwand.com This equilibrium is a key aspect of its chemistry and provides a pathway to synthesize other cyclopentadienyl derivatives. wikiwand.com

Future research will likely employ a combination of experimental techniques and computational modeling to further elucidate these relationships. X-ray crystallography provides precise data on bond lengths and angles in the solid state. wikipedia.org For instance, the average Mg-C bond distance is approximately 2.30 Å. wikipedia.org In conjunction with spectroscopic methods like NMR and computational tools such as Density Functional Theory (DFT), a more detailed picture of the electronic structure and bonding can be developed. nih.govnih.gov Understanding how modifications to the cyclopentadienyl ligands, such as the introduction of substituents or bridging units, affect the electronic environment of the magnesium center will be paramount in predicting and controlling the reactivity of these compounds. nih.govereztech.com

Exploration of New Catalytic Cycles and Reaction Pathways

Bis(cyclopentadienyl)magnesium(II) and its derivatives have shown potential as catalysts and reagents in various chemical transformations. ontosight.aiereztech.com A key area of future research will be the exploration of new catalytic cycles and reaction pathways that leverage the unique reactivity of these magnesium compounds.

Magnesocene itself can act as a catalyst, for example, in facilitating the formation of carbon-carbon bonds. ontosight.ai Its derivatives, magnesocenophanes, have been reported to catalyze the dehydrocoupling of amine boranes. nih.gov This opens the door to investigating their potential in other catalytic processes, such as hydrogenation, hydrosilylation, and polymerization.

The compound is also a valuable intermediate in the synthesis of other metallocenes, particularly those of transition metals, through transmetalation reactions. wikiwand.com The general reaction is MgCp₂ + MCl₂ → MCp₂ + MgCl₂. wikiwand.com Exploring the scope of this reaction with a wider range of metal halides could lead to the synthesis of novel metallocenes with interesting catalytic properties.

Furthermore, the reaction of magnesocene with various substrates can lead to new synthetic methodologies. For instance, its reaction with diorganochlorophosphines can yield substituted cyclooctatrienes. researchgate.net Investigating the reactivity of magnesocene with a broader array of electrophiles and unsaturated organic molecules could uncover new and synthetically useful transformations. The formation of magnesiocyclopentanes from olefins in the presence of a zirconium catalyst and an organomagnesium reagent points to complex reaction pathways involving intermediate zirconacyclopentanes. researchgate.net Delving deeper into these mechanisms could lead to the development of novel catalytic cyclometallation reactions.

Advancements in Materials Science Applications

The unique properties of bis(cyclopentadienyl)magnesium(II) and its derivatives make them attractive candidates for various applications in materials science. ereztech.comamericanelements.com Future research is expected to build upon existing knowledge to develop advanced materials with tailored functionalities.

A significant area of application is in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). ereztech.comdockchemicals.com Bis(ethylcyclopentadienyl)magnesium has been successfully used as a precursor for the ALD of magnesium oxide (MgO) thin films. acs.org These films have applications in semiconductor devices and as protective coatings. dockchemicals.comacs.org Future work will likely focus on optimizing deposition processes using different magnesocene derivatives to control film properties such as thickness, density, and crystallinity. acs.org For example, bis(methylcyclopentadienyl)magnesium is also utilized in MOCVD for depositing magnesium-containing layers. ereztech.com

The high reactivity of magnesocene also makes it a target for research into next-generation energy storage. wikipedia.org There is interest in its potential use as an electrolyte component in magnesium-ion batteries. wikipedia.org Further investigation into the electrochemical properties of magnesocene and its derivatives, as well as their stability and compatibility with other battery components, is a critical area for future research.

Additionally, the ability of magnesocene derivatives to act as precursors for magnesium-based materials extends to the synthesis of specialized polymers and lightweight alloys. ereztech.comereztech.com Research in this area will likely involve the design of specific magnesocene precursors to control the composition and microstructure of the resulting materials, thereby tailoring their mechanical, thermal, and optical properties for specific high-performance applications. ereztech.com

Q & A

Basic: What are the key considerations for synthesizing high-purity MgCp₂, and how do purity levels impact experimental reproducibility?

Answer: